1-(2-Phenylaminopyrimidin-4-yl)-ethanone
Description
1-(2-Phenylaminopyrimidin-4-yl)-ethanone is a pyrimidine derivative featuring an ethanone group at the 4-position and a phenylamino substituent at the 2-position of the pyrimidine ring. Pyrimidine-based compounds often serve as scaffolds for drug discovery, with substituents influencing reactivity, solubility, and target interactions .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(2-anilinopyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C12H11N3O/c1-9(16)11-7-8-13-12(15-11)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15) |
InChI Key |
QVJMAKHDZTXTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Phenylaminopyrimidin-4-yl)-ethanone with structurally analogous pyrimidinyl and pyridinyl ethanones, focusing on substituent effects, physicochemical properties, synthesis, and biological activities.
Structural Analogues
Physicochemical Properties
- 1-(2-Aminopyrimidin-4-yl)-ethanone: Polar due to the amino group; likely soluble in polar solvents. Safety data indicate precautions for inhalation and skin contact .
- 4-Acetyl-2-methylpyrimidine : Lower polarity (methyl substituent); used in flavoring due to stability and volatility .
- 1-(6-Methylpyrimidin-4-yl)-ethanone: Methyl at 6-position may sterically hinder reactions at adjacent positions .
- Dihydropyrimidin-5-yl derivatives (e.g., ): Crystalline solids (m.p. 134–135°C); sulfur atoms enhance π-π stacking and hydrogen bonding .
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., -NH₂, -CH₃) increase pyrimidine ring electron density, enhancing nucleophilic reactivity .
- Bulky substituents (e.g., phenyl) may reduce solubility but improve target specificity .
Thermal Stability: Methyl and fluorine substituents improve thermal stability (e.g., 1-(6-Methylpyrimidin-4-yl)-ethanone vs. amino analogs) .
Biological Potency: Amino and hydroxyl groups correlate with enzymatic inhibition (e.g., α-glucosidase), while hydrophobic groups favor membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
